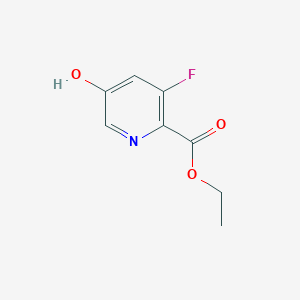

Ethyl 3-fluoro-5-hydroxypicolinate

Description

Ethyl 3-fluoro-5-hydroxypicolinate is a fluorinated picolinic acid derivative characterized by a hydroxyl (-OH) group at the 5-position and a fluorine atom at the 3-position of the pyridine ring, with an ethyl ester functional group.

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

ethyl 3-fluoro-5-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8FNO3/c1-2-13-8(12)7-6(9)3-5(11)4-10-7/h3-4,11H,2H2,1H3 |

InChI Key |

HHLNNGYPMBSWBK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Differences and Implications

Substituent Effects on Lipophilicity: Ethyl 3-fluoro-5-hydroxypicolinate’s hydroxyl group reduces lipophilicity compared to non-hydroxylated analogs like Ethyl 3-chloro-5-(trifluoromethyl)picolinate (predicted log P ~1.5 vs. 2.71 for CF₃ analogs) . This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl group in analogs like Ethyl 5-(trifluoromethyl)picolinate increases metabolic stability but may hinder solubility .

Hydroxyl groups, as seen in the target compound, are associated with hydrogen-bonding interactions, which could enhance target affinity but increase susceptibility to phase II metabolism (e.g., glucuronidation) .

ADMET Profiles :

- Compared to 5-(Trifluoromethyl)picolinic acid (log S = -2.41), this compound’s ester group and hydroxyl substitution likely improve solubility (estimated log S ~-1.8) .

- Analogs like Ethyl 5-(trifluoromethyl)picolinate show moderate blood-brain barrier penetration (BBB permeability: 0.81), whereas the hydroxyl group in the target compound may restrict CNS activity .

Research Findings and Gaps

- Synthetic Accessibility : this compound’s synthesis likely follows routes similar to ethyl picolinate derivatives, involving halogenation and esterification. However, the hydroxyl group may require protection-deprotection strategies .

- Biological Data: Direct bioactivity data for this compound are scarce.

- Toxicity Concerns : Fluorinated picolinates, such as clothianidin-related compounds, have shown neurotoxic effects in pollinators, raising caution for agrochemical applications .

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-fluoro-5-hydroxypicolinic acid is dissolved in ethanol and toluene, followed by the addition of concentrated sulfuric acid as a catalyst. The mixture is heated under reflux (78–95°C) for 60–72 hours, often employing a Dean-Stark trap for azeotropic removal of water to shift the equilibrium toward ester formation. Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and drying over anhydrous sodium sulfate or magnesium sulfate.

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Catalyst | H<sub>2</sub>SO<sub>4</sub> (10–20 vol%) | 70–75% |

| Solvent System | Ethanol/toluene (3:1 to 4:1 ratio) | |

| Temperature | 78–95°C (reflux) | |

| Reaction Time | 60–72 hours | |

| Workup | Neutralization, extraction, drying |

This method offers moderate yields but requires prolonged reaction times. Substituting ethanol with methanol in analogous syntheses has achieved 75% yields for methyl esters, suggesting that optimizing the alcohol-to-acid ratio or employing microwave-assisted conditions could enhance efficiency for the ethyl variant.

Triflation-Fluorination Sequential Approach

An alternative pathway involves introducing fluorine via a two-step sequence: (1) triflation of a hydroxyl precursor followed by (2) nucleophilic fluorination. This approach is inferred from methods used to synthesize related triflate intermediates.

Step 1: Triflation of Ethyl 3-Hydroxy-5-Triflate-Picolinate

Ethyl 3-hydroxypicolinate is treated with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in pyridine at low temperatures (-40°C to 0°C) to generate the corresponding triflate ester. The reaction typically proceeds quantitatively (>95% yield) within 1–2 hours.

Step 2: Fluoride Displacement

The triflate intermediate is reacted with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Elevated temperatures (80–100°C) and anhydrous conditions are critical to minimize hydrolysis.

| Parameter | Typical Conditions | Yield Range |

|---|---|---|

| Fluoride Source | KF (3–5 equiv) or TBAF (1.2–1.5 equiv) | 50–65% |

| Solvent | DMF, acetonitrile | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

This method’s yield is limited by competing side reactions, including elimination or solvent decomposition. However, it provides a versatile route to introduce fluorine at specific positions on the pyridine ring.

Comparative Analysis of Preparation Methods

The choice between direct esterification and the triflation-fluorination approach depends on substrate availability and desired scalability:

| Method | Advantages | Limitations |

|---|---|---|

| Direct Esterification | Single-step, high atom economy | Requires fluorinated starting material |

| Triflation-Fluorination | Flexibility in fluorine positioning | Multi-step, lower yields |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Q. How should researchers address contradictions in reported reaction mechanisms for this compound?

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸O) to track atom migration.

- Kinetic Isotope Effects (KIE) : Compare rates of protio and deuterated substrates.

- In-Situ Spectroscopy : Use IR or Raman to detect intermediates .

Notes on Compliance and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.